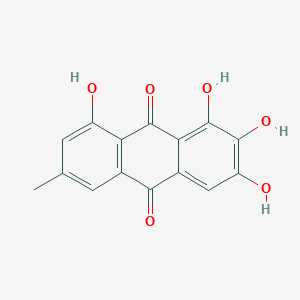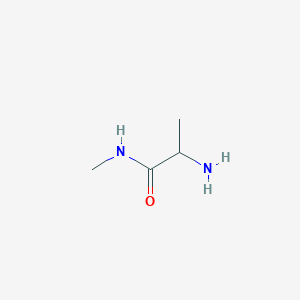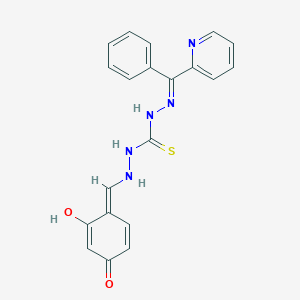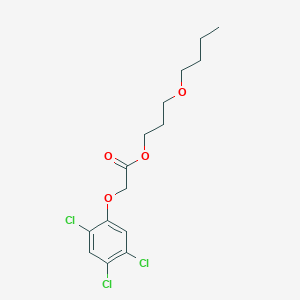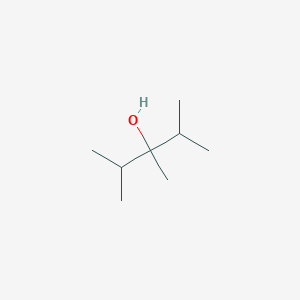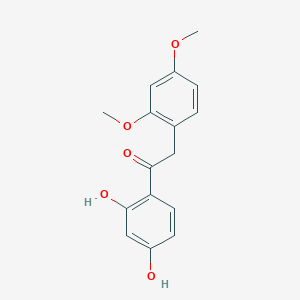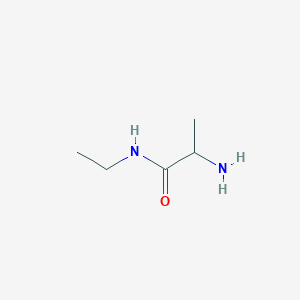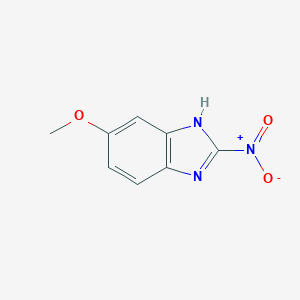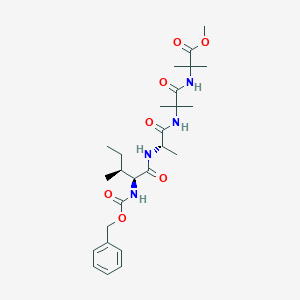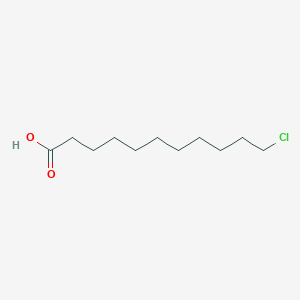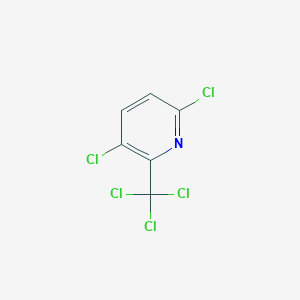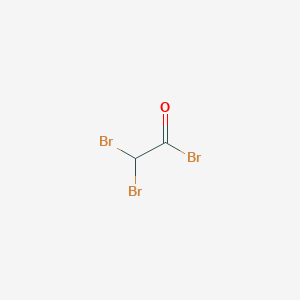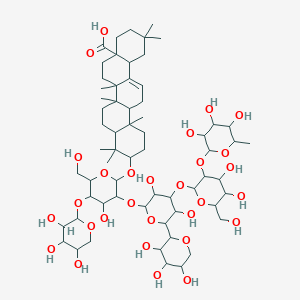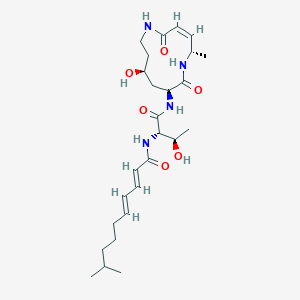
Cepafungin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cepafungin III is a cyclic lipopeptide antibiotic that is produced by the fungus Cephalosporium acremonium. It is a potent antifungal agent that has been extensively studied for its potential use in treating fungal infections.
Wissenschaftliche Forschungsanwendungen
Cepafungin III has been extensively studied for its potential use in treating fungal infections. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal properties, Cepafungin III has also been shown to have immunomodulatory effects, which could be useful in treating diseases such as cancer and autoimmune disorders.
Wirkmechanismus
Cepafungin III works by binding to the cell wall of fungal cells, disrupting their structure and preventing them from growing and dividing. Specifically, it binds to the beta-glucan component of the cell wall, which is essential for fungal cell survival. This mechanism of action is different from that of other antifungal agents, such as azoles and polyenes, which target different components of the fungal cell.
Biochemische Und Physiologische Effekte
Cepafungin III has been shown to have a number of biochemical and physiological effects on fungal cells. It disrupts the cell wall structure, leading to cell lysis and death. It also inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, which further weakens the cell and makes it more susceptible to damage. In addition, Cepafungin III has been shown to stimulate the production of cytokines and other immune system molecules, which could be useful in treating diseases such as cancer and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cepafungin III in lab experiments is its broad spectrum of activity against different fungal species. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation is that it is a relatively expensive reagent, which can limit its use in larger-scale experiments.
Zukünftige Richtungen
There are a number of future directions for research on Cepafungin III. One area of interest is its potential use in combination with other antifungal agents, which could increase its effectiveness against certain fungal species. Another area of interest is its potential use in treating diseases such as cancer and autoimmune disorders, where its immunomodulatory effects could be beneficial. Finally, there is ongoing research into the synthesis of Cepafungin III and related compounds, which could lead to the development of new and more effective antifungal agents.
Eigenschaften
CAS-Nummer |
130743-09-8 |
|---|---|
Produktname |
Cepafungin III |
Molekularformel |
C26H42N4O6 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-9-methyldeca-2,4-dienamide |
InChI |
InChI=1S/C26H42N4O6/c1-17(2)10-8-6-5-7-9-11-23(34)30-24(19(4)31)26(36)29-21-16-20(32)14-15-27-22(33)13-12-18(3)28-25(21)35/h5,7,9,11-13,17-21,24,31-32H,6,8,10,14-16H2,1-4H3,(H,27,33)(H,28,35)(H,29,36)(H,30,34)/b7-5+,11-9+,13-12-/t18-,19+,20-,21-,24-/m0/s1 |
InChI-Schlüssel |
ZQOSECHKDTUIEK-NUIZVSKESA-N |
Isomerische SMILES |
C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)/C=C/C=C/CCCC(C)C)O |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O |
Kanonische SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O |
Synonyme |
Cepafungin III |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



